molecular formula C10H9NO7 B1201337 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid CAS No. 90429-09-7

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid

Cat. No. B1201337
CAS RN: 90429-09-7
M. Wt: 255.18 g/mol
InChI Key: OWVYIQJYENXHSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid involves multiple steps starting from basic precursors. A notable method includes starting with vanillin, which is alkylated with chloroacetic acid to give a carboxylic acid. A nitro group is then introduced ortho to the formyl group, culminating in the target compound. This process demonstrates the compound's complex synthesis involving photochemical proton release mechanisms, highlighting the role of formic acid and catalysts like RuCl2(PPh3)3 in reducing nitroarenes to aminoarenes with high selectivity and yield (Janko & Reichert, 1987).

Molecular Structure Analysis

The molecular structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and its derivatives have been elucidated through X-ray diffraction and other spectroscopic methods. These studies reveal the compound's ability to form hydrogen-bonded cyclic dimers and its behavior in various conformations, demonstrating the intricate details of its structural characteristics (O'reilly et al., 1987).

Chemical Reactions and Properties

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid participates in a variety of chemical reactions, including those that are photon-induced for creating proton concentration gradients across membranes. This feature is particularly useful for studying kinetics in biological systems. Additionally, its derivatives have been explored for antimicrobial activities, indicating a broad spectrum of chemical reactivity and utility (Noolvi et al., 2016).

Physical Properties Analysis

The physical properties of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, such as its low permeability across lipid bilayer membranes and specific absorption characteristics, contribute to its utility in generating transmembrane proton concentration gradients. These properties are crucial for its application in photochemical studies and its interaction with biological membranes (Janko & Reichert, 1987).

Chemical Properties Analysis

The chemical properties, including the reactivity of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in various conditions and its interactions with metals, provide insights into its potential applications in synthesis and material science. Studies have detailed its interactions with divalent metals and its role in forming complex structures, illustrating its versatility and the potential for further exploration in the field of chemistry (O'reilly et al., 1987).

Scientific Research Applications

1. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP and its derivatives are used in these industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Hydrophilic/Hydrophobic Interaction of Acrylate Monomers

  • Application Summary: The study investigates the effect of hydrophilic/hydrophobic groups based on new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide .
  • Methods of Application: The study focused on preparing a new series of thermo-pH functional polymer with three different molar concentrations of DMAMVA and one molar concentration of APA .
  • Results or Outcomes: The study found that the phase separation and the lower critical solution temperature of N-isopropylacrylamide can be influenced by the hydrophilic/hydrophobic groups based on the new monomers .

3. Time-Resolved FTIR Spectroscopy of pH-Induced Aggregation of Peptides

  • Application Summary: This research uses time-resolved FTIR spectroscopy to study pH-induced aggregation of peptides. The method involves the use of caged compounds, photosensitive molecules that release a desired effector molecule when irradiated with near-UV light .
  • Methods of Application: The study uses a caged sulfate, which can be used to rapidly acidify protein or peptide samples in order to induce unfolding and misfolding . One of the caged compounds used is a water-soluble derivative of 2-nitrobenzaldehyde, 4-formyl-6-methoxy-3-nitrophenoxyacetic acid .
  • Results or Outcomes: The study provides a sensitive method to detect absorbance changes that accompany biomolecular reactions, even if they are very small .

4. Proton Concentration Jumps and Generation of Transmembrane pH-Gradients

  • Application Summary: This research involves the generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid .
  • Methods of Application: The study involves the use of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid, a compound that can be used to generate proton concentration jumps and transmembrane pH-gradients .
  • Results or Outcomes: The specific results or outcomes of this study are not detailed in the search results .

properties

IUPAC Name

2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7/c1-17-8-2-6(4-12)7(11(15)16)3-9(8)18-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVYIQJYENXHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238170
Record name 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid

CAS RN

90429-09-7
Record name 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090429097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Janko, J Reichert - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1987 - Elsevier
… In the following we describe the synthesis and the properties of photolabile 4-formyl-6-methoxy-3-nitrophenoxyacetic acid, a 'caged proton'. The synthesis is based on vanillin, which is …
Number of citations: 32 www.sciencedirect.com
S Abbruzzetti, M Carcelli, D Rogolino… - Photochemical & …, 2003 - Springer
… 4formyl-6-methoxy-3-nitrophenoxyacetic acid was synthesized according to the literature.Stock solutions were prepared in deionized water and filtered to remove undissolved …
Number of citations: 43 link.springer.com
A Barth, JET Corrie - Biophysical journal, 2002 - cell.com
… of caged protons, either with 2-nitrobenzaldehyde (6) itself (Bonetti et al., 1997; Abbruzzetti et al., 2000) or its water-soluble derivative 4-formyl-6-methoxy3-nitrophenoxyacetic acid (7) (…
Number of citations: 84 www.cell.com
P Swietach, KW Spitzer, RD Vaughan-Jones - Biophysical journal, 2007 - cell.com
… 1 compounds such as 4-formyl-6-methoxy-3-nitrophenoxyacetic acid (39). Since 2-nitrosobenzoic … 1 -donors, eg, 4-formyl-6-methoxy3-nitrophenoxyacetic acid (39) are poorly membrane…
Number of citations: 38 www.cell.com
A Diaspro, F Federici, C Viappiani, S Krol… - The Journal of …, 2003 - ACS Publications
… of 2-nitrobenzaldehydes to 2-nitrosobenzoic acids also has been used as a source of caged protons for the water-soluble derivative 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. …
Number of citations: 25 pubs.acs.org
M Carcelli, P Pelagatti, C Viappiani - Israel journal of chemistry, 1998 - Wiley Online Library
… 4-formyl6-methoxy-3-nitrophenoxyacetic acid (FMNA) was synthesized according to the literature.” Solutions were carefully nitrogen saturated by bubbling the samples for at least 30 …
Number of citations: 24 onlinelibrary.wiley.com
A Bacchi, M Carcelli, C Pelizzi, G Pelizzi… - Inorganic …, 2003 - ACS Publications
… for other photosensitive Ca 2+ chelators, like DM-nitrophen 8 and DMNPE, 13 and for photoactivatable caged protons as, for instance, 4-formyl-6-methoxy-3-nitrophenoxyacetic acid. As …
Number of citations: 14 pubs.acs.org
FI Rosell, AG Mauk - Coordination Chemistry Reviews, 2011 - Elsevier
… The oxyacetate group of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid (6b) [76], for example, enhances the solubility of the caged proton relative to the parent o-NBA. Moreover, this …
Number of citations: 14 www.sciencedirect.com
J Karlsen - Photostability of Drugs and Drug Formulations, 1996 - books.google.com
… Compounds that reduce pH as a response to illumination are 4-formyl-6-methoxy-3nitrophenoxyacetic acid, triarylsulphonic acids and dibenzenesul-phonyldiazome thane. …
Number of citations: 3 books.google.com
A Fibich, K Janko, HJ Apell - Biophysical journal, 2007 - cell.com
A new caged proton, 2-methoxy-5-nitrophenyl sulfate, was synthesized and used in time-resolved pH jump experiments to study proton binding in the sarcoplasmic reticulum Ca-ATPase…
Number of citations: 26 www.cell.com

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